2,2-dimethyl-N-[2,2,2-trichloro-1-(6-chloropurin-9-yl)ethyl]propanamide
Description
Properties
IUPAC Name |
2,2-dimethyl-N-[2,2,2-trichloro-1-(6-chloropurin-9-yl)ethyl]propanamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H13Cl4N5O/c1-11(2,3)10(22)20-9(12(14,15)16)21-5-19-6-7(13)17-4-18-8(6)21/h4-5,9H,1-3H3,(H,20,22) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NKISBMWYNJHMDE-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C(=O)NC(C(Cl)(Cl)Cl)N1C=NC2=C1N=CN=C2Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H13Cl4N5O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
385.1 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,2-dimethyl-N-[2,2,2-trichloro-1-(6-chloropurin-9-yl)ethyl]propanamide typically involves multiple steps, starting from readily available precursors. One common method involves the reaction of 2,2-dimethylpropanamide with 2,2,2-trichloroethylamine in the presence of a base, followed by the introduction of the 6-chloropurin-9-yl group through a nucleophilic substitution reaction. The reaction conditions often require controlled temperatures and the use of solvents such as dichloromethane or dimethylformamide to facilitate the reactions.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and automated synthesis equipment can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
2,2-dimethyl-N-[2,2,2-trichloro-1-(6-chloropurin-9-yl)ethyl]propanamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding oxidized products.
Reduction: Reduction reactions can be carried out using agents like lithium aluminum hydride or sodium borohydride, resulting in the reduction of specific functional groups within the molecule.
Substitution: Nucleophilic substitution reactions are common, where nucleophiles such as amines or thiols replace the trichloromethyl group or other substituents.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide, acidic or basic conditions.
Reduction: Lithium aluminum hydride, sodium borohydride, anhydrous conditions.
Substitution: Amines, thiols, polar aprotic solvents like dimethylformamide.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction can produce alcohols or amines.
Scientific Research Applications
2,2-dimethyl-N-[2,2,2-trichloro-1-(6-chloropurin-9-yl)ethyl]propanamide has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules, particularly in the development of pharmaceuticals and agrochemicals.
Biology: Studied for its potential biological activity, including antimicrobial and antiviral properties.
Medicine: Investigated for its potential therapeutic effects, particularly in the treatment of certain cancers and viral infections.
Industry: Utilized in the development of specialty chemicals and materials with unique properties.
Mechanism of Action
The mechanism of action of 2,2-dimethyl-N-[2,2,2-trichloro-1-(6-chloropurin-9-yl)ethyl]propanamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit or activate these targets, leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in DNA replication or protein synthesis, thereby exerting its antimicrobial or anticancer effects.
Comparison with Similar Compounds
Comparison with Structural Analogs
Substituent Variations on the Purine Ring
Table 1: Key Purine Derivatives and Substituent Effects
Key Observations :
Amide Group Variations
Table 2: Comparison of Amide-Containing Analogs
Key Observations :
- The target’s trichloroethyl-linked amide contrasts with simpler amides () or purine-linked variants (). The bulky trichloro group may reduce solubility but improve membrane permeability .
- Crystallographic data from suggest that amide groups form N–H⋯N hydrogen bonds , which could stabilize the target’s solid-state structure.
Biological Activity
The compound 2,2-dimethyl-N-[2,2,2-trichloro-1-(6-chloropurin-9-yl)ethyl]propanamide is a derivative of purine and has garnered attention for its potential biological activities. This article explores its synthesis, biological activity, structure-activity relationships (SAR), and relevant case studies.
Chemical Structure
The chemical structure of the compound can be represented as follows:
This structure features a trichloroethyl group and a chloropurine moiety, which are significant for its biological properties.
Antiviral Activity
Research indicates that derivatives of purine, particularly those with halogen substitutions like chlorine, exhibit antiviral properties. The compound has been evaluated against various viruses, including human herpes virus 6 (HHV-6). In vitro studies have shown that it can inhibit viral replication effectively, making it a candidate for further antiviral drug development .
Antimycobacterial Properties
A study on related purine derivatives demonstrated significant antimycobacterial activity against Mycobacterium tuberculosis. The minimum inhibitory concentration (MIC) was reported at 0.39 µg/mL for similar compounds with structural similarities to our target compound. This suggests that modifications to the purine structure can enhance biological activity against tuberculosis .
Cytotoxicity and Selectivity
While assessing the cytotoxicity of the compound, it was found to have low toxicity against mammalian cells. This selectivity is crucial for therapeutic applications as it minimizes adverse effects while targeting pathogenic organisms .
Structure-Activity Relationship (SAR)
The biological activity of 2,2-dimethyl-N-[2,2,2-trichloro-1-(6-chloropurin-9-yl)ethyl]propanamide can be attributed to its structural components:
| Structural Feature | Importance |
|---|---|
| Chlorine Substituents | Enhance antiviral and antimycobacterial activity |
| Purine Core | Essential for nucleic acid interactions |
| Trichloroethyl Group | Increases lipophilicity and cellular uptake |
Case Study 1: Antiviral Efficacy
In a controlled study involving HHV-6 infected cells, treatment with the compound resulted in a significant reduction in viral load compared to untreated controls. The mechanism of action was hypothesized to involve interference with viral replication processes at the nucleic acid level .
Case Study 2: Antimycobacterial Screening
A series of purine derivatives were screened for their ability to inhibit M. tuberculosis. The compound exhibited promising results in inhibiting bacterial growth in vitro. The study concluded that further optimization of the trichloroethyl side chain could enhance efficacy .
Q & A
Q. What are the critical steps for synthesizing this compound, and how are intermediates validated?
Synthesis typically involves sequential alkylation and amidation reactions. For example, coupling 6-chloropurine derivatives with trichloroethylamine intermediates under controlled conditions (e.g., anhydrous solvents, inert atmosphere). Intermediates are characterized via NMR spectroscopy (¹H/¹³C) to confirm regioselectivity and HPLC to assess purity (>95%) . Reaction parameters like temperature (0–25°C) and catalyst selection (e.g., DCC for amide bond formation) are optimized to minimize byproducts .
Q. Which spectroscopic methods are prioritized for structural elucidation?
- ¹H/¹³C NMR : Identifies substituent patterns (e.g., trichloroethyl and propanamide groups) and confirms stereochemistry.
- IR Spectroscopy : Validates carbonyl (C=O, ~1650–1750 cm⁻¹) and amine (N–H, ~3300 cm⁻¹) functionalities .
- Mass Spectrometry (MS) : Determines molecular ion peaks (e.g., ESI-MS for [M+H]⁺) and fragments to corroborate the structure .
Q. How is purity ensured during synthesis?
Purification employs column chromatography (silica gel, hexane/ethyl acetate gradient) followed by recrystallization (ethanol/water). Final purity (>98%) is confirmed via HPLC with UV detection (λ = 254 nm) and melting point analysis .
Advanced Research Questions
Q. How can molecular docking predict binding modes with target enzymes (e.g., purine receptors)?
- Software : Use AutoDock Vina for docking simulations, which optimizes scoring functions (e.g., improved ΔG binding energy calculations) .
- Protocol : Prepare the compound’s 3D structure (UCSF Chimera ), generate grid maps around the active site, and run multithreaded docking. Validate results with MD simulations (e.g., GROMACS) to assess stability .
Q. What strategies resolve contradictions in biological activity across assays?
- Dose-Response Studies : Test across concentrations (nM–μM) to identify IC₅₀ variability.
- Cell Line Validation : Use isogenic models (e.g., HEK293 vs. HeLa) to control for off-target effects.
- Orthogonal Assays : Combine enzymatic assays (e.g., luciferase-based) with SPR to measure binding kinetics .
Q. How is the structure-activity relationship (SAR) of derivatives systematically explored?
- Scaffold Modifications : Substitute the purine ring (e.g., 2-amino vs. 6-chloro) or propanamide chain (e.g., dimethyl vs. cyclopropyl).
- In Silico Screening : Use UCSF Chimera’s Multiscale extension to model interactions with large protein assemblies (e.g., viral capsids) .
- Biological Testing : Prioritize derivatives with >10-fold potency improvements in enzyme inhibition assays .
Q. How can multiscale modeling clarify interactions with biomolecular assemblies?
- Visualization : UCSF Chimera’s Multiscale tool integrates cryo-EM data (low-resolution) with atomic-level docking results to map binding sites on viral or cellular complexes .
- Hybrid Methods : Combine QM/MM (quantum mechanics/molecular mechanics) to study electronic interactions at active sites .
Methodological Notes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
